molecular formula C7H9N3O4 B1603861 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 58289-28-4

5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B1603861
CAS RN: 58289-28-4
M. Wt: 199.16 g/mol
InChI Key: PVZYYMYZWPILOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione, also known as NITD, is a pyrimidine derivative that has shown promising results in scientific research. This compound has been studied for its potential use in treating various diseases, including viral infections, cancer, and inflammation. In

Mechanism of Action

The mechanism of action of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is not fully understood, but it is believed to involve the inhibition of viral replication and the induction of apoptosis in cancer cells. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to inhibit the activity of viral polymerases, which are essential for viral replication. In cancer cells, 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to induce cell cycle arrest and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have minimal toxicity in animal models, making it a promising compound for further development. In addition to its antiviral and anticancer properties, 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to have anti-inflammatory effects. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione in lab experiments is its low toxicity, which allows for higher concentrations to be used without causing harm to cells or animals. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is also relatively easy to synthesize and can be produced on a large scale, making it a cost-effective compound for scientific research. However, one limitation of using 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione in scientific research. One area of interest is the development of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione as a broad-spectrum antiviral drug. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has shown potent activity against a broad range of viruses, and further research could lead to the development of a new class of antiviral drugs. Another area of interest is the use of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione in combination with other drugs for the treatment of cancer. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been shown to have synergistic effects with other drugs, and further research could lead to the development of more effective cancer treatments. Finally, the anti-inflammatory effects of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione could be further explored for the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
In conclusion, 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is a promising compound for scientific research, with potential applications in the treatment of viral infections, cancer, and inflammation. The synthesis method for 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione is relatively simple, and the compound has been shown to have minimal toxicity in animal models. Further research is needed to fully understand the mechanism of action of 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione and to explore its potential for use in various diseases.

Scientific Research Applications

5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has been studied for its potential use in treating various diseases, including viral infections, cancer, and inflammation. In vitro studies have shown that 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has potent antiviral activity against a broad range of viruses, including influenza, dengue, and Zika viruses. 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione has also been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.

properties

IUPAC Name

5-nitro-6-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O4/c1-3(2)4-5(10(13)14)6(11)9-7(12)8-4/h3H,1-2H3,(H2,8,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVZYYMYZWPILOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=O)NC(=O)N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20613994
Record name 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS RN

58289-28-4
Record name 5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20613994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
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5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
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5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
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5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 6
5-Nitro-6-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione

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